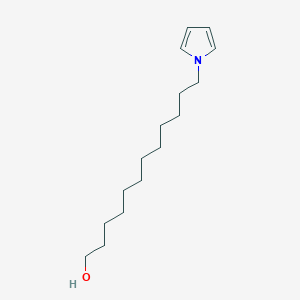
12-(1H-Pyrrol-1-yl)dodecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(1H-Pyrrol-1-yl)dodecan-1-ol is an organic compound that features a pyrrole ring attached to a dodecanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and dodecanol, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1H-Pyrrol-1-yl)dodecan-1-ol typically involves the reaction of dodecanol with pyrrole under specific conditions. One common method is the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with pyrrole in the presence of a catalyst such as iron (III) chloride . This reaction is carried out under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of fatty acids derived from palm kernel oil or coconut oil to produce dodecanol, which is then reacted with pyrrole . This method leverages the availability of natural resources and established industrial processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
12-(1H-Pyrrol-1-yl)dodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield dodecanal, while substitution reactions on the pyrrole ring can produce various N-substituted pyrrole derivatives.
Scientific Research Applications
12-(1H-Pyrrol-1-yl)dodecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 12-(1H-Pyrrol-1-yl)dodecan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The dodecanol chain may enhance the compound’s lipophilicity, allowing it to integrate into biological membranes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
12-Imidazolyl-1-dodecanol: Similar structure but contains an imidazole ring instead of a pyrrole ring.
Dodecanol: Lacks the pyrrole ring, making it less reactive in certain chemical reactions.
Pyrrole: Lacks the dodecanol chain, affecting its solubility and biological activity.
Uniqueness
12-(1H-Pyrrol-1-yl)dodecan-1-ol is unique due to its combination of a pyrrole ring and a dodecanol chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
153311-19-4 |
|---|---|
Molecular Formula |
C16H29NO |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
12-pyrrol-1-yldodecan-1-ol |
InChI |
InChI=1S/C16H29NO/c18-16-12-8-6-4-2-1-3-5-7-9-13-17-14-10-11-15-17/h10-11,14-15,18H,1-9,12-13,16H2 |
InChI Key |
JIEPUNVEQGDCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


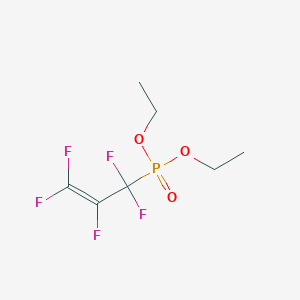
![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
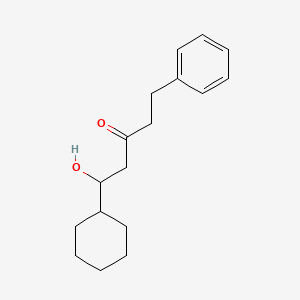
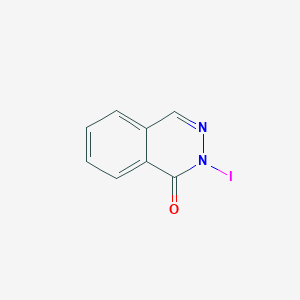

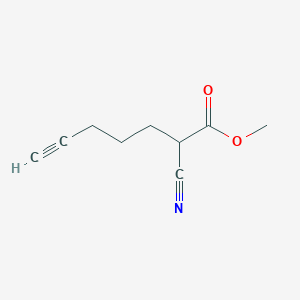
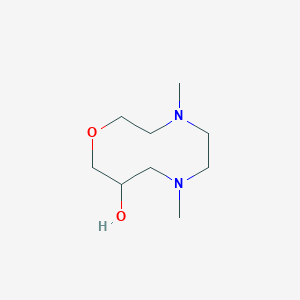
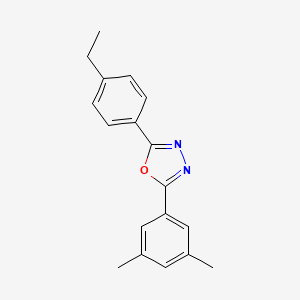

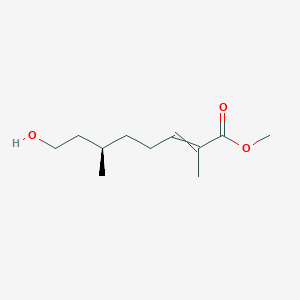
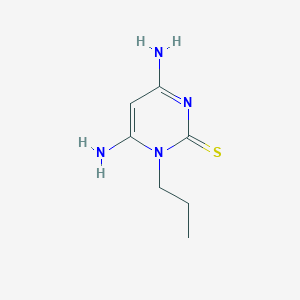
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
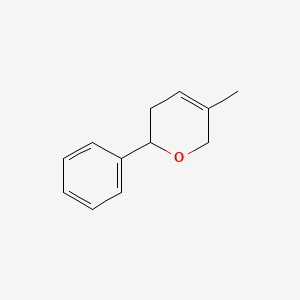
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
